molecular formula C11H11F2NO3 B2625980 3,5-Difluoro-4-(morpholin-4-yl)benzoic acid CAS No. 1281380-88-8

3,5-Difluoro-4-(morpholin-4-yl)benzoic acid

Cat. No. B2625980
CAS RN: 1281380-88-8
M. Wt: 243.21
InChI Key: NIZVJSWDUKQOJO-UHFFFAOYSA-N
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Description

“3,5-Difluoro-4-(morpholin-4-yl)benzoic acid” is a synthetic compound with the CAS Number: 1281380-88-8 . It has a molecular weight of 243.21 . The IUPAC name for this compound is 3,5-difluoro-4-(4-morpholinyl)benzoic acid .


Molecular Structure Analysis

The InChI code for “3,5-Difluoro-4-(morpholin-4-yl)benzoic acid” is 1S/C11H11F2NO3/c12-8-5-7(11(15)16)6-9(13)10(8)14-1-3-17-4-2-14/h5-6H,1-4H2,(H,15,16) . The Canonical SMILES for this compound is C1COCCN1C2=C (C=C (C=C2F)C (=O)O)F .


Physical And Chemical Properties Analysis

The physical form of “3,5-Difluoro-4-(morpholin-4-yl)benzoic acid” is a powder . It has a molecular weight of 243.21 g/mol . The compound has a topological polar surface area of 49.8 Ų .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound has been involved in the synthesis of heterocyclic structures, notably in the generation of 3,6-difluoro-1,2,4,5-tetrakis(amino)benzenes and their subsequent conversion into other forms, emphasizing its role in the development of complex organic molecules (Adams et al., 2010).
  • It has also played a role in synthesizing novel benzo[1,5]oxazepin-4-one-based compounds, starting from 1,5-difluoro-2,4-dinitrobenzene, indicating its utility in generating potentially therapeutic molecular libraries (Wang et al., 2008).

Molecular Interaction and Crystallography

  • In crystallography, the morpholinium salts of ring-substituted benzoic acid analogs, including 3,5-difluoro-4-(morpholin-4-yl)benzoic acid, have been analyzed for their hydrogen-bonded polymeric structures, emphasizing the compound's relevance in understanding molecular interactions and crystal formations (Smith & Lynch, 2016).

Fluorination and Chemical Reactions

  • The compound has been implicated in studies on the reaction of pentafluoropyridine with heteroaromatics, illustrating its role in synthesizing fluorinated organic compounds and studying their properties (Schmidt et al., 2007).

Corrosion Inhibition and Material Chemistry

  • It has been part of studies investigating the corrosion inhibition properties of new compounds, such as in the case of QN1 and QN2 compounds based on 8-hydroxyquinoline, highlighting its potential applications in material science and engineering (Rbaa et al., 2020).

Chemical Reactions and Synthetic Processes

  • Studies have also involved the synthesis of novel compounds, like m-difluorine morpholinol hydrochloride, through complex multi-step processes, showcasing its utility in synthetic organic chemistry and the development of compounds with potential pharmaceutical applications (You-li, 2014).
  • Moreover, the compound's role in the formation of adducts of (amino)(aryl)carbene with phosphorus pentafluoride has been examined, further highlighting its versatility in chemical synthesis and reaction studies (Guzyr et al., 2013).

Safety and Hazards

The safety information for “3,5-Difluoro-4-(morpholin-4-yl)benzoic acid” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3,5-difluoro-4-morpholin-4-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c12-8-5-7(11(15)16)6-9(13)10(8)14-1-3-17-4-2-14/h5-6H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZVJSWDUKQOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-(morpholin-4-yl)benzoic acid

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